molecular formula C12H13N5O3 B2979212 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1017485-76-5

1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B2979212
CAS No.: 1017485-76-5
M. Wt: 275.268
InChI Key: OZFBMHCODABXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound that belongs to the class of triazinone derivatives This compound features a triazinone ring fused with an indazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent functionalization introduces the triazinone moiety and the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The triazinone ring can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or triazinone rings are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by strong bases or acids.

Major Products Formed:

  • Oxidation products include esters and amides.

  • Reduction products include amines and other reduced derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 1-(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)-4-arylthiosemicarbazides

  • N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide

  • Various indazole derivatives

Properties

IUPAC Name

1-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-6-10(18)13-12(15-14-6)17-8-5-3-2-4-7(8)9(16-17)11(19)20/h2-5H2,1H3,(H,19,20)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFBMHCODABXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)N2C3=C(CCCC3)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.